[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Description
[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, an acetylanilino group, and a methoxyphenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13(25)17-6-5-7-18(12-17)24-22(28)19(23-14(2)26)10-16-8-9-20(30-15(3)27)21(11-16)29-4/h5-12H,1-4H3,(H,23,26)(H,24,28)/b19-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIICONJVWXBL-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of aniline with acetic anhydride to form N-phenylacetamide.
Introduction of the Acetylanilino Group: The N-phenylacetamide is then reacted with acetic anhydride and a suitable catalyst to introduce the acetylanilino group.
Formation of the Methoxyphenyl Acetate Moiety: This step involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyphenyl acetate.
Coupling Reaction: The final step involves coupling the intermediate products through a condensation reaction to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts like sulfuric acid or hydrochloric acid to enhance reaction rates.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure high yield and purity.
Purification Techniques: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-hydroxyphenyl] acetate
- [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] acetate
- [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methylphenyl] acetate
Uniqueness
The uniqueness of [4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, the methoxy group may enhance its solubility and ability to interact with specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
